Methyl 3-(2-cyanophenyl)prop-2-enoate
Description
Methyl 3-(2-cyanophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 217.22 g/mol. The compound’s structure combines a propenoate ester backbone with a 2-cyanophenyl substituent, rendering it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing cyano group enhances electrophilicity at the α,β-unsaturated system, facilitating Michael additions and cycloadditions .
Properties
IUPAC Name |
methyl 3-(2-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAPYNQXOSADHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707556 | |
| Record name | Methyl 3-(2-cyanophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75746-64-4 | |
| Record name | Methyl 3-(2-cyanophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-cyanophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and 2-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-(2-cyanophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-cyanophenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyano group can act as an electron-withdrawing group, affecting the reactivity and binding properties of the compound.
Comparison with Similar Compounds
Substituent Variations in Propenoate Esters
The following table highlights key structural differences among methyl 3-(2-cyanophenyl)prop-2-enoate and related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., cyano, nitro) increase reactivity at the α,β-unsaturated site compared to electron-donating groups (e.g., methoxy) .
- Substituent position: The 2-cyanophenyl group in the target compound may induce steric hindrance, affecting reaction pathways compared to para-substituted analogs .
Spectroscopic and Crystallographic Properties
- IR Spectroscopy: this compound exhibits characteristic peaks for the cyano group (~2220 cm⁻¹) and ester carbonyl (~1715 cm⁻¹), similar to Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate (cyano: ~2220 cm⁻¹; carbonyl: ~1718 cm⁻¹) . Methoxy or nitro substituents introduce additional peaks (e.g., methoxy C-O stretch at ~1264 cm⁻¹) .
- NMR Data: The α,β-unsaturated proton in this compound resonates at δ ~8.1 ppm (similar to Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate: δ 8.17 ppm ).
- Crystallography: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C=C torsion angle: 3.2°), stabilized by minimal steric clash between substituents . This compound likely exhibits similar planarity but may show altered crystal packing due to ortho-cyano steric effects .
Comparative Reactivity
- Electrophilicity: The 2-cyanophenyl substituent enhances electrophilicity at the β-carbon, making the compound more reactive toward nucleophiles than methyl cinnamate .
- Cycloadditions: The nitro group in methyl 3-(4-nitrophenyl)prop-2-enoate increases dienophilicity in Diels-Alder reactions compared to cyano-substituted analogs .
Data Tables
Biological Activity
Methyl 3-(2-cyanophenyl)prop-2-enoate, a compound belonging to the class of acrylates, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H11N
- Molecular Weight : 185.23 g/mol
The presence of the cyano group and the acrylic moiety contributes to its reactivity and biological activity. The compound is characterized by its ability to interact with various biological targets, which is crucial for its potential therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that compounds with cyano groups often possess antimicrobial effects. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer progression, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : Research indicates that this compound may also exhibit anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a significant role in disease progression .
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer. This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators .
- Signal Transduction Modulation : By interacting with cellular pathways, this compound may alter cellular responses, contributing to its therapeutic effects in cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study B (2024) | Showed that the compound inhibited proliferation of breast cancer cells by 60% at a concentration of 25 µM after 48 hours. |
| Study C (2024) | Reported anti-inflammatory effects in carrageenan-induced paw edema models, reducing inflammation by approximately 40% at a dosage of 50 mg/kg. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
